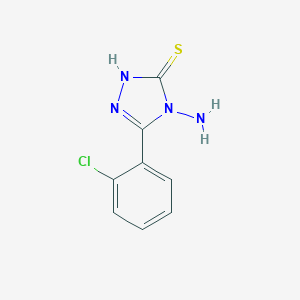

4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

4-amino-3-(2-chlorophenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4S/c9-6-4-2-1-3-5(6)7-11-12-8(14)13(7)10/h1-4H,10H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCHRECYVKFDKAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=S)N2N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90927616 | |

| Record name | 4-Amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13229-02-2 | |

| Record name | 4-Amino-5-(2-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13229-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-1,2,4-Triazole-3-thione, 4-amino-5-(2-chlorophenyl)-2,4-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013229022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol.

An In-Depth Technical Guide to the Synthesis and Characterization of 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Foreword for the Modern Researcher

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active agents, including antifungal and antimicrobial compounds.[1][2] Its unique structural features and capacity for diverse functionalization make it a privileged core for drug discovery. This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of a specific, high-interest derivative: this compound.

Authored from the perspective of a senior application scientist, this document transcends a mere recitation of steps. It delves into the causality behind experimental choices, embeds self-validating checkpoints within protocols, and is grounded in authoritative spectral data interpretation. Our objective is to empower researchers, scientists, and drug development professionals with a robust and reproducible framework for producing and verifying this valuable heterocyclic compound.

Part 1: The Synthetic Pathway: From Carboxylic Acid to Triazole Core

The synthesis of the target triazole is a multi-step process that efficiently builds the heterocyclic core from commercially available starting materials. The chosen pathway involves the formation of a key dithiocarbazinate intermediate, followed by a hydrazine-mediated cyclization.

The Strategic Rationale and Reaction Mechanism

The synthesis begins with 2-chlorobenzoic acid. The first critical step is its conversion to the corresponding acid hydrazide. This transformation is essential as the hydrazide moiety provides the necessary nucleophilic nitrogen atoms for subsequent reactions.

The 2-chlorobenzoyl hydrazide is then reacted with carbon disulfide in an alkaline medium (potassium hydroxide in ethanol). The highly nucleophilic terminal nitrogen of the hydrazide attacks the electrophilic carbon of CS₂, leading to the formation of a potassium dithiocarbazinate salt. This salt is the direct precursor to the triazole ring.

The final and defining step is the cyclization of this salt. The addition of hydrazine hydrate and subsequent heating provides the second nitrogen atom required for the 1,2,4-triazole ring and facilitates an intramolecular condensation and dehydration, yielding the stable aromatic triazole system. The 4-amino group is incorporated directly from the hydrazine molecule used for cyclization.[3][4]

General Synthesis Workflow

The following diagram illustrates the logical flow of the synthetic process.

Caption: High-level workflow for the synthesis of the target triazole.

Detailed Experimental Protocol

This protocol is a representative synthesis. Researchers should adapt based on laboratory conditions and scale.

Step 1: Synthesis of 2-Chlorobenzoyl Hydrazide

-

To a solution of 2-chlorobenzoic acid (0.1 mol) in absolute ethanol (150 mL), add concentrated sulfuric acid (5 mL) cautiously.

-

Reflux the mixture for 8-10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and slowly pour it into ice-cold water. The resulting ester will precipitate. Filter, wash with cold water, and dry.

-

Take the crude 2-chlorobenzoate ester (0.08 mol) and dissolve it in ethanol (100 mL).

-

Add hydrazine hydrate (99%, 0.16 mol) to the solution.

-

Reflux the mixture for 6-8 hours. The formation of a solid indicates the product.

-

Cool the mixture, filter the precipitated 2-chlorobenzoyl hydrazide, wash with cold ethanol, and recrystallize from ethanol to obtain a pure product.

Step 2: Synthesis of Potassium Dithiocarbazinate

-

In a flask immersed in an ice bath, dissolve potassium hydroxide (0.1 mol) in absolute ethanol (100 mL).

-

Add 2-chlorobenzoyl hydrazide (0.1 mol) to the cold solution with stirring.

-

Add carbon disulfide (0.11 mol) dropwise over 30 minutes, ensuring the temperature remains below 10°C.

-

After the addition is complete, continue stirring the mixture at room temperature for 12-18 hours.

-

The precipitated potassium salt is then filtered, washed with dry ether, and used directly in the next step.

Step 3: Synthesis of this compound

-

Suspend the potassium dithiocarbazinate salt (0.08 mol) in water (80 mL).

-

Add hydrazine hydrate (99%, 0.16 mol) to the suspension.

-

Reflux the mixture for 8-12 hours. The color of the reaction mixture may change, and the evolution of hydrogen sulfide gas may be noted (conduct in a well-ventilated fume hood).

-

Cool the reaction mixture and carefully acidify with dilute hydrochloric acid or acetic acid until the pH is approximately 5-6.

-

The crude product will precipitate out of the solution.

-

Filter the solid, wash thoroughly with cold water to remove any inorganic impurities, and dry.

-

Purify the crude product by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture to yield the pure title compound.

Part 2: Comprehensive Characterization and Structural Elucidation

Rigorous characterization is non-negotiable for confirming the identity and purity of the synthesized compound. A combination of spectroscopic and physical methods provides a self-validating system of analysis.

Physical Properties

A sharp, defined melting point is a primary indicator of purity. The molecular formula and weight are crucial for all subsequent spectroscopic analysis.

| Property | Value |

| Molecular Formula | C₈H₇ClN₄S |

| Molecular Weight | 226.69 g/mol [5] |

| Appearance | Typically a crystalline solid (e.g., off-white or pale yellow) |

| Melting Point | To be determined experimentally |

Spectroscopic Verification Workflow

The following workflow ensures a multi-faceted confirmation of the molecular structure.

Caption: A logical workflow for the structural characterization of the title compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a powerful tool for identifying the key functional groups present in the molecule. The spectrum should confirm the successful formation of the amino and thiol groups and the integrity of the aromatic ring.

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Rationale for Confirmation |

| N-H Stretch (Amino) | 3350 - 3100 (often two bands) | Confirms the presence of the 4-amino group.[6] |

| Aromatic C-H Stretch | 3100 - 3000 | Indicates the presence of the 2-chlorophenyl ring.[7] |

| S-H Stretch (Thiol) | 2600 - 2550 (weak) | Key indicator of the thiol tautomer.[8] Note: This peak can be broad or absent. |

| C=N Stretch (Triazole) | 1630 - 1580 | Confirms the formation of the triazole ring structure.[2][8] |

| Aromatic C=C Stretch | 1580 - 1450 | Further confirmation of the aromatic substituent.[7] |

| N-C=S Bands | 1285 - 950 (several bands) | Characteristic vibrations of the thioamide/thiol group within the ring.[8] |

| C-Cl Stretch | 800 - 600 | Confirms the presence of the chloro-substituent. |

Note on Tautomerism: The compound can exist in thiol-thione tautomeric equilibrium. In the solid state (KBr pellet), the thione form (C=S, strong band around 1285 cm⁻¹) may predominate over the thiol (S-H) form.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive map of the compound's carbon-hydrogen framework. Spectra are typically recorded in deuterated solvents like DMSO-d₆.

¹H NMR Spectroscopy:

-

Aromatic Protons (Ar-H): Expected as a complex multiplet in the range of δ 7.2-7.8 ppm, integrating to 4 protons. The substitution pattern on the phenyl ring will dictate the specific splitting.

-

Amino Protons (NH₂): A broad singlet is expected, typically in the range of δ 5.0-5.5 ppm, integrating to 2 protons.[8][11] This signal is exchangeable with D₂O.

-

Thiol Proton (SH): A broad singlet, often found far downfield (δ 13.0-14.0 ppm), integrating to 1 proton.[8][9] This is also exchangeable with D₂O. Its significant downfield shift is characteristic of the acidic proton in the thione/thiol tautomeric system.

¹³C NMR Spectroscopy:

-

Aromatic Carbons: Multiple signals expected between δ 125-140 ppm. The carbon attached to the chlorine atom (C-Cl) and the carbon attached to the triazole ring will have distinct chemical shifts.

-

Triazole Ring Carbons (C3 & C5): Two distinct signals are expected for the triazole ring carbons. The C5 carbon (attached to the phenyl group) may appear around δ 150-160 ppm, while the C3 carbon (the thione/thiol carbon) is typically observed further downfield, often in the range of δ 165-170 ppm.[9][12]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through analysis of fragmentation patterns.[13]

-

Molecular Ion Peak: Using electrospray ionization (ESI) in positive mode, the primary ion observed would be the protonated molecule [M+H]⁺.

-

Calculated m/z for C₈H₇³⁵ClN₄S: 227.0156

-

Calculated m/z for C₈H₇³⁷ClN₄S: 229.0127

-

The presence of chlorine will result in a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is a definitive confirmation of a single chlorine atom in the structure.

-

-

Key Fragmentation Pathways: The 1,2,4-triazole ring can undergo characteristic cleavages.[14] Common fragmentation patterns include the loss of small molecules like N₂ or HCN. The bond between the phenyl ring and the triazole core can also cleave, leading to fragments corresponding to the [C₆H₄Cl]⁺ ion.

Part 3: Applications and Significance

The 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol scaffold is a precursor to a vast number of derivatives with significant biological potential. The primary amino group at the 4-position is a versatile handle for further chemical modification, such as the formation of Schiff bases by condensation with various aldehydes.[3][15] These subsequent derivatives have been extensively explored for a range of activities, including:

-

Anticonvulsant Properties [16]

-

Anticancer and Antitumor Effects [2]

-

Antioxidant and Antiradical Activity [17]

The specific 2-chlorophenyl substituent of the title compound modulates its lipophilicity and electronic properties, which can significantly influence its interaction with biological targets. Therefore, mastering the synthesis and characterization of this core molecule is a critical first step for research programs aimed at developing novel therapeutic agents.

References

- BenchChem. (2025). Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Comparative Guide.

- AB SCIEX. (n.d.). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology.

- BenchChem. (2025). A Researcher's Guide to Mass Spectrometry Analysis of Synthesized Triazole Compounds.

-

Prachand, S. (n.d.). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][14][18] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. Available from: [Link]

-

Demirbas, N., et al. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. National Institutes of Health. Available from: [Link]

- Sabale, P. M., & Mehta, P. (2013). SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO-SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. Indian Journal of Heterocyclic Chemistry, 23, 149-154.

-

Oxford Academic. (n.d.). Determination of 22 Triazole Compounds Including Parent Fungicides and Metabolites in Apples, Peaches, Flour, and Water by Liquid Chromatography/TandemMass Spectrometry. Available from: [Link]

-

PubMed. (n.d.). Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. Available from: [Link]

- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Mass spectra of 1,2,3-triazoles. RSC Publishing.

-

Istanbul University Press. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Available from: [Link]

- Wyrzykiewicz, E., et al. (n.d.). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers.

-

SciSpace. (2020). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Available from: [Link]

- National Institutes of Health. (2022).

-

ResearchGate. (n.d.). synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. Available from: [Link]

- Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375.

-

AIP Publishing. (n.d.). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. Available from: [Link]

-

TÜBİTAK Academic Journals. (2008). Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. Available from: [Link]

-

Istanbul University Press. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Available from: [Link]

-

MDPI. (n.d.). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Available from: [Link]

-

Semantic Scholar. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][14][18]-triazole-3-thiol derivatives as antimicrobial agents.

- National Institutes of Health. (2025). Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide.

-

IJRPC. (n.d.). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. Available from: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole. Available from: [Link]

- National University of Pharmacy of the Ministry of Health of Ukraine. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)

-

Preprints.org. (2023). 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H-1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-1-One. Available from: [Link]

- Ginekologia i Poloznictwo. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-.

-

PubChem. (n.d.). This compound. Available from: [Link]

-

ResearchGate. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Available from: [Link]

- MJMR. (2015).

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 3. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 4. Istanbul University Press [iupress.istanbul.edu.tr]

- 5. This compound | C8H7ClN4S | CID 689058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ijrpc.com [ijrpc.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.aip.org [pubs.aip.org]

- 12. Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring | MDPI [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. connectjournals.com [connectjournals.com]

- 16. scispace.com [scispace.com]

- 17. Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 18. sciex.com [sciex.com]

Spectroscopic Analysis of 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling the Molecular Identity of a Promising Heterocycle

The landscape of modern drug discovery is increasingly focused on the rich chemical space of heterocyclic compounds. Among these, the 1,2,4-triazole scaffold is a cornerstone, integral to numerous therapeutic agents due to its diverse biological activities, including antimicrobial, anticonvulsant, and anticancer properties. The specific compound, 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol, represents a molecule of significant interest, combining the bio-active triazole core with a sterically influential ortho-substituted chlorophenyl group. This substitution is anticipated to modulate its pharmacological profile through altered electronic and conformational properties.

Accurate and comprehensive structural elucidation is the bedrock upon which all further development, from medicinal chemistry optimization to preclinical evaluation, is built. Spectroscopic analysis provides the definitive molecular "fingerprint" required to confirm identity, purity, and structural integrity. This guide offers an in-depth exploration of the key spectroscopic techniques—FT-IR, UV-Visible, and Nuclear Magnetic Resonance (¹H & ¹³C NMR)—applied to the characterization of this compound.

Molecular Structure and Tautomerism: A Key Consideration

A critical aspect of 1,2,4-triazole-3-thiol systems is the potential for thione-thiol tautomerism. The molecule can exist in equilibrium between the thiol form (containing an S-H bond) and the thione form (containing a C=S bond and an N-H bond on the triazole ring). The predominant tautomer can be influenced by the solvent, temperature, and pH. Spectroscopic analysis is pivotal in identifying the dominant form under the experimental conditions.

Caption: Thiol-Thione Tautomerism of the target compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Mapping Functional Groups

Expertise & Experience: The "Why" Behind the Analysis FT-IR spectroscopy is an indispensable first-pass technique for functional group identification. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to these vibrations, providing a unique spectral fingerprint.[3][4] For a molecule like this compound, FT-IR is crucial for confirming the presence of key functional groups (NH₂, SH, C=N, C-S) and verifying the successful cyclization of the triazole ring. The absence of carbonyl (C=O) stretches from starting materials is a key validation point.[1]

Expected Spectroscopic Data

The following table summarizes the predicted characteristic absorption bands, with wavenumbers (cm⁻¹) derived from analogous structures.[1][5]

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Significance |

| N-H Stretching | 4-Amino (NH₂) | 3350 - 3200 (two bands) | Confirms the presence of the primary amino group. |

| S-H Stretching | Thiol (-SH) | 2750 - 2550 (weak) | A key indicator of the thiol tautomer. Its absence may suggest the thione form is dominant. |

| C-H Stretching | Aromatic (Ar-H) | 3150 - 3000 | Indicates the presence of the chlorophenyl ring. |

| C=N Stretching | Triazole Ring | 1640 - 1610 | Confirms the formation of the heterocyclic triazole ring structure. |

| N-H Bending | 4-Amino (NH₂) | 1600 - 1550 | Further evidence for the amino group. |

| C=C Stretching | Aromatic Ring | 1500 - 1400 | Characteristic vibrations of the phenyl ring. |

| C-S Stretching | Thiol/Thione | 700 - 600 | Supports the presence of the sulfur-containing moiety. |

| C-Cl Stretching | Chlorophenyl | 800 - 700 | Confirms the presence of the chloro-substituent. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue. Record a background spectrum of the clean, empty crystal.

-

Sample Application: Place a small amount of the solid sample (a few milligrams) directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition: Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Scanning: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Visible Spectroscopy: Probing the Electronic System

Expertise & Experience: The "Why" Behind the Analysis UV-Visible spectroscopy measures the absorption of UV or visible light, which excites electrons from lower to higher energy molecular orbitals.[6] The wavelengths of absorption (λ_max) are characteristic of the molecule's conjugated π-electron system. This technique is particularly valuable for confirming the presence of the aromatic chlorophenyl ring and the unsaturated triazole system. It is also a powerful tool for quantitative analysis, as the amount of light absorbed is directly proportional to the concentration of the compound in solution, according to the Beer-Lambert Law.[7]

Expected Spectroscopic Data

The spectrum is expected to show absorptions corresponding to π → π* transitions within the aromatic and triazole rings. The presence of heteroatoms (N, S) with lone pairs of electrons may also give rise to n → π* transitions.

| Solvent | Expected λ_max (nm) | Associated Transition |

| Ethanol/Methanol | ~230-260 nm | π → π* (Aromatic/Triazole) |

| ~300-320 nm | n → π* or π → π* |

Note: The exact λ_max values can be influenced by solvent polarity.

Experimental Protocol: Solution-Phase UV-Vis

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble. Spectroscopic grade ethanol or methanol are common choices.

-

Solution Preparation: Prepare a stock solution of the compound of known concentration (e.g., 1 mg/mL). From this, prepare a dilute solution (e.g., 10 µg/mL) using the chosen solvent.

-

Instrument Blank: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).

-

Sample Measurement: Rinse and fill a second quartz cuvette with the sample solution. Place it in the spectrophotometer.

-

Data Acquisition: Scan a wavelength range from approximately 200 to 400 nm.

-

Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Experience: The "Why" Behind the Analysis NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule.[8][9] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. ¹H NMR maps the hydrogen atoms, while ¹³C NMR maps the carbon skeleton.

Causality of Solvent Choice (DMSO-d₆): For triazole thiols, Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice for several critical reasons:

-

Solubility: These compounds often exhibit good solubility in DMSO.[2]

-

Observation of Labile Protons: DMSO is a hydrogen bond acceptor, which slows down the chemical exchange of labile protons (NH₂ and SH). This allows them to be observed as distinct, often broad, signals in the ¹H NMR spectrum, which is crucial for confirming their presence.[10][11] In contrast, these signals are often broadened into the baseline or exchanged away in solvents like chloroform-d.

-

Chemical Shift Range: DMSO provides a wide, useful chemical shift window.

Expected ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Significance |

| SH (Thiol) | 14.0 - 13.0 | Singlet (broad) | Definitive evidence for the thiol tautomer. Disappears upon D₂O exchange. |

| Aromatic (Ar-H) | 8.0 - 7.4 | Multiplet | Signals from the four protons on the 2-chlorophenyl ring. The ortho-substitution will lead to a complex splitting pattern. |

| NH₂ (Amino) | ~6.0 - 5.5 | Singlet (broad) | Confirms the 4-amino group. Disappears upon D₂O exchange. |

Expected ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

| Carbon Type | Expected Chemical Shift (δ, ppm) | Significance |

| C=S (Thione Carbon) | 170 - 165 | If the thione tautomer is present, this signal will be prominent. |

| Triazole C3 | 165 - 160 | Carbon bearing the sulfur atom. |

| Triazole C5 | 155 - 145 | Carbon attached to the chlorophenyl ring. |

| Aromatic (Ar-C) | 135 - 125 | Six signals expected for the six carbons of the chlorophenyl ring (four CH, two quaternary). |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube. Add a small amount of an internal standard like Tetramethylsilane (TMS, δ = 0.00 ppm) if not already present in the solvent.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field homogeneity is optimized (shimming).

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum. A standard pulse sequence is used. Key parameters include the spectral width, acquisition time, and number of scans.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, more scans are required. A proton-decoupled sequence is typically used to simplify the spectrum to singlets for each unique carbon.

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied. The spectrum is calibrated to the TMS signal.

-

(Optional) D₂O Exchange: To confirm NH and SH protons, a drop of deuterium oxide (D₂O) can be added to the NMR tube, the sample shaken, and the ¹H NMR spectrum re-acquired. The signals corresponding to the exchangeable protons will diminish or disappear.

Integrated Analytical Workflow

A logical and efficient workflow is essential for the complete and unambiguous characterization of the target molecule.

Caption: Comprehensive Spectroscopic Workflow.

Conclusion and Forward Outlook

The spectroscopic techniques detailed in this guide—FT-IR, UV-Visible, and NMR—form a powerful, synergistic toolkit for the unambiguous structural elucidation of this compound. While FT-IR provides rapid confirmation of key functional groups and UV-Vis verifies the electronic system, NMR spectroscopy delivers the definitive, high-resolution map of the molecular architecture. By carefully applying these methods and interpreting the resulting data in the context of known analogs, researchers can confidently verify the synthesis of this target compound. This analytical validation is a non-negotiable prerequisite for advancing this promising heterocyclic scaffold through the drug discovery pipeline, enabling the exploration of its full therapeutic potential.

References

-

Technology Networks. (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Available at: [Link]

-

Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis. Available at: [Link]

-

Front Life Sciences. (n.d.). Uv analysis in pharma. Available at: [Link]

-

Anveshana's International Publication. (n.d.). EXAMINATION OF HETEROCYCLIC COMPOUND: A REVIEW. Available at: [Link]

-

Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Available at: [Link]

-

Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[6][10][12]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research.

-

Ohio State University Chemistry Department. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available at: [Link]

-

Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. Available at: [Link]

-

Gumrukcuoglu, N., et al. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Available at: [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy. Available at: [Link]

-

Abraham, R. J., Mobli, M., & Smith, R. J. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(11), 698-707. Available at: [Link]

-

International Journal of Pharmaceutical Research & Analysis. (n.d.). analytical process of drugs by ultraviolet (uv) spectroscopy. Available at: [Link]

-

Modgraph. (2005). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Available at: [Link]

-

Walsh Medical Media. (2022). UV Visible Spectroscopy and Drug Stability of Pharmaceutical Analysis. Available at: [Link]

-

Bekircan, O., & Küçükoğlu, M. (2007). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 12(10), 2296-2305. Available at: [Link]

-

University of Oxford. (n.d.). NMR Textbooks. Available at: [Link]

-

Istanbul University Press. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Available at: [Link]

-

Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. Available at: [Link]

- Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(12), 2071-2087.

-

Jetir.org. (n.d.). NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS. Available at: [Link]

-

Bent-Hansen, O. (2022). A Review on Medicinally Important Heterocyclic Compounds. Open Journal of Medical Research, 2(1). Available at: [Link]

-

Dr. B. B. Hegde First Grade College, Kundapura. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Available at: [Link]

-

Sachdeva, et al. (2024). REVIEW ON HETEROCYCLIC COMPOUNDS SYNTHESIS AND EVALUATION. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Michigan State University Chemistry Department. (n.d.). Principles of FTIR Spectroscopy. Available at: [Link]

- Albert, K., & Quack, M. (2010). "High-resolution Fourier Transform Infrared Spectroscopy" in Handbook of High-resolution Spectroscopy.

-

Siodłak, D., et al. (2021). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Sensors, 21(16), 5430. Available at: [Link]

-

OpenStax. (2023). 12.6 Infrared Spectroscopy - Organic Chemistry. Available at: [Link]

- Smith, B. C. (1995). Fundamentals of Fourier Transform Infrared Spectroscopy.

-

IntechOpen. (n.d.). Introductory Chapter: Infrared Spectroscopy - Principles and Applications. Available at: [Link]

Sources

- 1. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 2. researchgate.net [researchgate.net]

- 3. 12.6 Infrared Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 4. scispace.com [scispace.com]

- 5. mdpi.com [mdpi.com]

- 6. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]

- 7. ijpra.com [ijpra.com]

- 8. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 9. ijirset.com [ijirset.com]

- 10. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. modgraph.co.uk [modgraph.co.uk]

- 12. frontlifesciences.com [frontlifesciences.com]

Crystal structure of 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol.

An In-Depth Technical Guide on the Crystal Structure of 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. This guide provides a detailed examination of the synthesis, crystal structure, and spectroscopic characterization of this compound, a representative member of this pharmacologically significant class. By elucidating its three-dimensional architecture and intermolecular interactions, we offer insights into the structure-activity relationships that drive the biological efficacy of these compounds. This document serves as a technical resource for researchers engaged in the design and development of novel triazole-based therapeutics.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

Heterocyclic compounds containing the 1,2,4-triazole ring are of immense interest in the field of drug discovery. Their unique structural features, including the presence of three nitrogen atoms, facilitate a wide range of non-covalent interactions with biological targets. This has led to the development of a plethora of drugs with diverse therapeutic applications.[1]

The 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol scaffold, in particular, has proven to be a versatile pharmacophore. Derivatives of this core structure are known to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and anticancer properties.[2][3] The biological activity is often dictated by the nature of the substituent at the C-5 position and the potential for the molecule to engage in hydrogen bonding and other intermolecular interactions, which are governed by its solid-state structure. Understanding the precise crystal structure is therefore paramount for rational drug design and the development of new, more potent therapeutic agents.

Synthesis and Crystallization

The synthesis of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivatives is a well-established process, typically proceeding through the cyclization of a key intermediate in an alkaline medium. The general pathway involves the preparation of a potassium dithiocarbazinate salt followed by ring closure with hydrazine hydrate.

Causality in Experimental Design

The choice of a multi-step synthesis beginning from the corresponding benzoic acid derivative is a robust and high-yielding approach.

-

Step 1: Hydrazide Formation: The initial conversion of an ester (e.g., methyl 2-chlorobenzoate) to its corresponding hydrazide (2-chlorobenzohydrazide) is a standard nucleophilic acyl substitution. Hydrazine hydrate serves as a potent nucleophile.

-

Step 2: Dithiocarbazinate Salt Formation: The reaction of the hydrazide with carbon disulfide in the presence of a strong base like potassium hydroxide is critical. The base deprotonates the hydrazide, increasing its nucleophilicity towards the electrophilic carbon of CS₂. The resulting potassium dithiocarbazinate salt is a stable intermediate.

-

Step 3: Cyclization: The final ring closure is achieved by refluxing the potassium salt with an excess of hydrazine hydrate.[2][4] Hydrazine acts as a dinucleophile, attacking the thiocarbonyl carbon and a carbonyl-equivalent carbon, ultimately leading to the formation of the stable five-membered triazole ring after dehydration and cyclization. This step is the key to forming the heterocyclic core.

Experimental Protocol: Synthesis

A representative procedure for the synthesis of the title compound is as follows:

-

Preparation of Potassium 2-chlorophenyldithiocarbazinate:

-

Dissolve 2-chlorobenzohydrazide (0.1 mol) in absolute ethanol (150 mL).

-

To this solution, add potassium hydroxide (0.15 mol) dissolved in absolute ethanol (100 mL).

-

Cool the mixture to below 5°C in an ice bath. Add carbon disulfide (0.15 mol) dropwise with constant stirring over 30 minutes.

-

Continue stirring the reaction mixture for an additional 4-6 hours at room temperature.

-

The precipitated potassium salt is collected by filtration, washed with cold anhydrous ether, and dried under vacuum.[5] This intermediate is used in the next step without further purification.

-

-

Synthesis of this compound:

-

Reflux a mixture of the potassium 2-chlorophenyldithiocarbazinate salt (0.1 mol) and 99% hydrazine hydrate (0.2 mol) in water (50 mL) for 4-5 hours, during which the evolution of hydrogen sulfide gas is observed.

-

Cool the reaction mixture and dilute with a large volume of cold water.

-

Acidify the solution with concentrated hydrochloric acid or glacial acetic acid to precipitate the crude product.

-

Filter the solid, wash thoroughly with cold water, and dry.

-

Recrystallize the product from ethanol or an ethanol-water mixture to obtain pure crystals suitable for analysis.[5][6]

-

The synthesis workflow is a validated and reliable method for generating the target triazole.

Caption: Synthetic pathway for this compound.

In-Depth Structural Analysis

The definitive structure of triazole-thiol derivatives in the solid state is best determined by single-crystal X-ray diffraction. While specific data for the 2-chloro isomer is not publicly available, extensive studies on the closely related 4-chloro analog, 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol, provide authoritative insights into the molecular geometry and crystal packing.[7][8]

Thione-Thiol Tautomerism

A critical structural feature of this class of compounds is the potential for thione-thiol tautomerism. The molecule can exist as the 3-thiol form or the 3-thione form. X-ray crystallographic data and DFT calculations consistently show that in the solid state, the molecule predominantly exists in the thione tautomeric form.[9] This is supported by the observation of a C=S double bond and an N-H bond on the triazole ring, rather than an S-H bond. The thione form is energetically more stable.[9]

Caption: Thione-thiol tautomerism in the 1,2,4-triazole-3-thiol ring.

Crystallographic Data

The following table summarizes representative crystallographic data for the analogous compound 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol.

| Parameter | Value | Source |

| Chemical Formula | C₈H₇ClN₄S | [8] |

| Formula Weight | 226.69 g/mol | [8] |

| Crystal System | Triclinic | [7] |

| Space Group | P-1 | [7] |

| a (Å) | Value dependent on specific study | [7] |

| b (Å) | Value dependent on specific study | [7] |

| c (Å) | Value dependent on specific study | [7] |

| α (°) | Value dependent on specific study | [7] |

| β (°) | Value dependent on specific study | [7] |

| γ (°) | Value dependent on specific study | [7] |

| Volume (ų) | Value dependent on specific study | [7] |

| Z (molecules/unit cell) | 2 | [7] |

Note: Specific unit cell dimensions are found within detailed crystallographic reports such as a CCDC deposition.

Molecular Geometry and Intermolecular Interactions

The crystal structure reveals several key features:

-

Planarity: The 1,2,4-triazole ring is essentially planar.

-

Dihedral Angle: The phenyl ring is twisted with respect to the triazole ring. This dihedral angle is a critical conformational parameter that can influence receptor binding.

-

Bond Lengths: The C-N bond lengths within the triazole ring exhibit partial double-bond character, indicating electron delocalization across the heterocyclic system. The C=S bond length is consistent with a thione functional group.[7]

-

Hydrogen Bonding: The crystal packing is dominated by extensive intermolecular hydrogen bonds. The amino group (NH₂) and the N-H on the triazole ring act as hydrogen bond donors, while the nitrogen atoms of the triazole ring and the sulfur atom of the thione group act as acceptors. These interactions link the molecules into a stable three-dimensional supramolecular network.

Caption: Key structural features of the title compound in its stable thione form.

Spectroscopic Characterization

Spectroscopic methods provide complementary data to confirm the synthesized structure.

Infrared (IR) Spectroscopy

The IR spectrum is highly informative for identifying key functional groups.

-

N-H Stretching: The amino group (NH₂) typically shows two absorption bands in the range of 3350-3250 cm⁻¹.[6]

-

S-H Stretching: The absence of a weak absorption band around 2600-2550 cm⁻¹ confirms the lack of a thiol (S-H) group, supporting the thione tautomer.[6]

-

C=N Stretching: A strong absorption band around 1630-1600 cm⁻¹ is characteristic of the C=N bond within the triazole ring.[6]

-

C=S Stretching: The presence of the thiocarbonyl (C=S) group is indicated by bands in the 1260-1050 cm⁻¹ region.[6]

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

In a suitable solvent like DMSO-d₆, the proton NMR spectrum would be expected to show:

-

NH₂ Protons: A broad singlet around δ 5.8-6.0 ppm, corresponding to the two protons of the amino group.[6]

-

Aromatic Protons: A multiplet in the aromatic region (δ 7.0-8.0 ppm) for the protons on the 2-chlorophenyl ring.

-

N-H/S-H Proton: A highly deshielded, exchangeable singlet further downfield (δ 13.0-14.0 ppm). Its presence confirms the thione tautomer (N-H) rather than the thiol tautomer (S-H).[5][6]

Carbon-13 (¹³C-NMR) Spectroscopy

The ¹³C-NMR spectrum provides a map of the carbon skeleton:

-

Aromatic Carbons: Signals for the six carbons of the chlorophenyl ring would appear in the typical aromatic region of δ 125-140 ppm.

-

Triazole Carbons: Two distinct signals for the triazole ring carbons, with the C=S carbon being the most deshielded, appearing around δ 167 ppm.[10]

Biological Relevance and Future Directions

The structural features elucidated in this guide—the thione tautomer, the specific conformation of the phenyl ring, and the extensive hydrogen bonding capability—are directly linked to the biological activity of this class of molecules. The N-H and NH₂ groups are potent hydrogen bond donors, while the triazole nitrogens and the thione sulfur are excellent acceptors. This allows the molecule to dock effectively into the active sites of various enzymes and receptors.

Derivatives of this scaffold have shown promising activity against a range of microbial pathogens and cancer cell lines.[2][4][5] The presence of the chlorine atom on the phenyl ring can enhance lipophilicity and potentially influence metabolic stability and binding affinity. Future research in this area should focus on:

-

Co-crystallization Studies: Obtaining crystal structures of these compounds bound to their biological targets to directly visualize binding interactions.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs with varied substituents on the phenyl ring to probe the electronic and steric requirements for optimal activity.

-

Formulation Development: Investigating novel delivery systems to enhance the bioavailability and therapeutic efficacy of these promising compounds.

Conclusion

This technical guide has detailed the synthesis and comprehensive structural analysis of this compound. Through an examination of crystallographic data and spectroscopic evidence from closely related analogs, we have established that the molecule exists predominantly in the thione tautomeric form in the solid state. Its structure is stabilized by a network of intermolecular hydrogen bonds, a key feature governing its physicochemical properties and biological activity. The insights provided herein are intended to support and accelerate the efforts of researchers in medicinal chemistry and drug development who are working to harness the therapeutic potential of the 1,2,4-triazole scaffold.

References

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. National Institutes of Health (NIH). [Link]

-

Crystal Structure of 4-Amino-3-(4′-chlorophenyl)-4-H-[3][6][7]-triazolo-5-thiol. Indian Journal of Pure & Applied Physics. [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. [Link]

-

Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[3][6][7] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. [Link]

-

4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]

-

X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. MDPI. [Link]

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer. Ginekologia i Poloznictwo. [Link]

-

2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one: Synthesis and Crystal Structure. MDPI. [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 3. researchgate.net [researchgate.net]

- 4. Istanbul University Press [iupress.istanbul.edu.tr]

- 5. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 6. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol | C8H7ClN4S | CID 689061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

Tautomeric forms of 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol.

An In-Depth Technical Guide to the Tautomeric Forms of 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Introduction: The Significance of Tautomerism in Drug Design

Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a cornerstone of modern medicinal chemistry. For heterocyclic scaffolds like 1,2,4-triazoles, which are prevalent in a wide array of therapeutic agents, understanding prototropic tautomerism is not merely an academic exercise; it is critical for rational drug design.[1][2] The specific tautomeric form of a molecule dictates its hydrogen bonding capabilities, lipophilicity, and overall three-dimensional conformation. These properties, in turn, govern its interaction with biological targets such as enzymes and receptors, profoundly influencing its pharmacological activity and pharmacokinetic profile.[3][4]

This guide focuses on this compound, a molecule possessing multiple sites for proton migration. This leads to a complex tautomeric landscape, primarily involving thione-thiol and amino-imino equilibria. A thorough characterization of these forms is essential for elucidating structure-activity relationships (SAR) and optimizing the development of new therapeutic agents based on this privileged scaffold.[3][5]

The Tautomeric Landscape

The structure of this compound allows for two principal types of tautomerism:

-

Thione-Thiol Tautomerism: This involves the migration of a proton between the sulfur atom and an adjacent nitrogen atom within the triazole ring. This results in an equilibrium between a thione form (containing a C=S double bond) and a thiol form (containing an S-H single bond).

-

Amino-Imino Tautomerism: This involves the migration of a proton from the exocyclic amino group to a nitrogen atom within the triazole ring, creating an imino form.

These equilibria are not independent and give rise to several possible tautomeric structures. The relative population of each tautomer is influenced by its physical state (solid, liquid, or gas), solvent polarity, pH, and temperature.[6][7][8] For many 1,2,4-triazole-3-thiones, extensive studies have shown that the thione form is the predominant species in the solid state and in neutral solutions.[3][9]

Figure 1: Potential tautomeric equilibria for the title compound.

Synthesis Protocol

The synthesis of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols is typically achieved through a well-established multi-step procedure. The following protocol is a representative method adapted from literature for analogous structures.[10][11][12]

Step 1: Synthesis of Potassium 2-(2-chlorobenzoyl)hydrazine-1-carbodithioate

-

Dissolve 2-chlorobenzohydrazide (1 equivalent) in absolute ethanol.

-

Add an equimolar amount of potassium hydroxide and stir until a clear solution is obtained.

-

Cool the mixture in an ice bath and add carbon disulfide (1.1 equivalents) dropwise while stirring vigorously.

-

Continue stirring for 12-16 hours at room temperature.

-

The precipitated potassium dithiocarbazinate salt is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

-

Causality Note: The basic medium generated by KOH is essential for the deprotonation of the hydrazide, enabling its nucleophilic attack on the carbon disulfide.

-

Step 2: Cyclization to this compound

-

Suspend the potassium salt from Step 1 (1 equivalent) in water.

-

Add hydrazine hydrate (2-3 equivalents) to the suspension.

-

Heat the mixture under reflux for 4-6 hours, during which the evolution of hydrogen sulfide gas is typically observed.

-

Causality Note: Hydrazine hydrate acts as the nitrogen source for the N4 position of the triazole ring and facilitates the intramolecular cyclization and dehydration to form the stable 5-membered aromatic ring.

-

-

Cool the reaction mixture and acidify with a dilute acid (e.g., HCl or acetic acid) to a pH of 5-6.

-

The resulting precipitate is filtered, washed thoroughly with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure product.

Experimental Characterization of Tautomeric Forms

A multi-spectroscopic approach is required for the unambiguous identification of the predominant tautomeric form.

Figure 2: Integrated workflow for the investigation of tautomerism.

Protocol 1: FT-IR Spectroscopy

Infrared spectroscopy is a powerful first-line tool for distinguishing between thione and thiol tautomers.[3]

-

Sample Preparation: Prepare a KBr pellet of the dried, synthesized compound or analyze directly using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Data Analysis:

-

Thione Form: Look for a strong absorption band for the C=S (thione) group, typically in the 1250–1340 cm⁻¹ region. Also, expect characteristic N-H stretching bands between 3100–3460 cm⁻¹.[3]

-

Thiol Form: The presence of a weak but sharp S-H stretching band between 2550–2650 cm⁻¹ is a definitive marker for the thiol tautomer.[3][13] The absence of this peak strongly suggests the thione form predominates.

-

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information in solution.

-

Sample Preparation: Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d₆, as the acidic protons are readily observable).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra.

-

Data Analysis:

-

¹H NMR: The thione tautomer will exhibit a broad signal for the N-H proton in the range of 13.0–14.0 ppm.[3] The S-H proton of the thiol form, if present, would appear much further upfield, typically around 1.1-4.0 ppm, though its position can be variable.[3][13] The exocyclic NH₂ protons will also be visible, usually as a broad singlet.

-

¹³C NMR: The most diagnostic signal is that of the C=S carbon in the thione form, which is highly deshielded and appears in the 165–190 ppm region.[3] The corresponding C-S carbon of the thiol form would be significantly more shielded.

-

| Spectroscopic Marker | Thione Tautomer | Thiol Tautomer | Reference |

| FT-IR: ν(S-H) | Absent | 2550–2650 cm⁻¹ (weak, sharp) | [3] |

| FT-IR: ν(C=S) | 1250–1340 cm⁻¹ (strong) | Absent | [3] |

| ¹H NMR: δ(N-H) | 13.0–14.0 ppm (broad) | Present (ring N-H) | [3] |

| ¹H NMR: δ(S-H) | Absent | ~1.1–4.0 ppm (variable) | [3][13] |

| ¹³C NMR: δ(C=S/C-S) | 165–190 ppm | More shielded position | [3] |

Table 1: Key spectroscopic data for distinguishing thione and thiol tautomers of 1,2,4-triazole-3-thiol derivatives.

Protocol 3: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This technique can be used to study the tautomeric equilibrium in solution.[14]

-

Method Development: Develop an HPLC method (e.g., reverse-phase C18 column) that can separate the tautomers. Since tautomers can interconvert rapidly, this can be challenging. Sometimes, derivatization is used to "lock" the tautomers for analysis.

-

Analysis: Inject a solution of the compound. The mass spectrometer will detect ions corresponding to the molecular weight of the compound (C₈H₇ClN₄S, MW: 226.69 g/mol ).[15]

-

Interpretation: If distinct peaks with the same mass-to-charge ratio are observed, it may indicate the presence of multiple tautomers in solution under the chromatographic conditions.[14][16] Studies on similar compounds have shown that the thione form is typically the major component, with the thiol being a minor one.[14]

Computational Insights into Tautomer Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers.[9][17][18]

Methodology:

-

Structure Optimization: The geometries of all possible tautomers (e.g., amino-thione, amino-thiol, imino-thione) are optimized using a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set.[18]

-

Energy Calculation: Single-point energies are calculated to determine the relative stability of each tautomer. The tautomer with the lowest electronic energy is predicted to be the most stable form in the gas phase.

-

Solvent Effects: To better correlate with experimental data from NMR or UV-Vis, solvent effects can be modeled using continuum models like the Polarizable Continuum Model (PCM). Polar solvents often stabilize the more polar tautomer, which is typically the thione form.[6][19]

For a wide range of substituted 1,2,4-triazole-3-thiones, computational studies consistently predict the thione form to be more stable than the thiol form in the gas phase and in various solvents.[9]

| Tautomer | Relative Energy (kcal/mol) | Comment |

| Amino-Thione | 0.00 | The most stable form, set as the reference. |

| Amino-Thiol | +4 to +8 | Significantly less stable than the thione form. |

| Imino Forms | > +10 | Generally predicted to be of much higher energy. |

Table 2: Illustrative relative energies for tautomers of 4-amino-5-aryl-1,2,4-triazole-3-thiol based on DFT calculations for analogous systems.[9]

Implications for Drug Development

The predominance of the amino-thione tautomer has profound implications for its use as a drug or drug lead.

-

Receptor Interactions: The thione form presents a different array of hydrogen bond donors (N-H) and acceptors (C=S) compared to the thiol form (S-H donor, C=N acceptor). The specific geometry and electronic properties of the dominant tautomer will determine how it fits into a protein's binding pocket.

-

Physicochemical Properties: The thione tautomer is generally more polar than the thiol tautomer, which affects its solubility, membrane permeability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Chelation: The N-C=S group in the thione form is an effective metal-chelating moiety, which can be a mechanism of action for some metalloenzyme inhibitors.

Therefore, any SAR or computational docking study must use the correct, most stable tautomeric form to generate predictive and meaningful results. Ignoring tautomerism can lead to flawed models and misinterpretation of biological data.

Conclusion

References

-

Popiołek, Ł. (2021). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Molecules, 26(11), 3387. [Link]

-

Karpińska, G., & Dobrowolski, J. Cz. (2015). On tautomerism of 1,2,4-triazol-3-ones. Computational and Theoretical Chemistry, 1052, 58–67. [Link]

-

Beaudoin, S., & Zargarian, D. (1990). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 68(9), 1484-1490. [Link]

-

Sabale, P. M., & Mehta, P. (Year not available). SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. Parul Institute of Pharmacy. [Link]

-

Mahboub, R. (2021). Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives. Orbital: The Electronic Journal of Chemistry, 13(1), 33-38. [Link]

-

Gökce, H., et al. (2016). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 163, 170-180. [Link]

-

Vaskevich, R. I., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry, 33, 1533–1545. [Link]

-

Al-Obaid, A. H., et al. (2017). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. [Link]

-

Mahboub, R. (2021). Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives. ResearchGate. [Link]

-

Zhang, J., et al. (2000). Theoretical Studies of the Structure, Tautomerism, and Vibrational Spectra of 3-Amino-5-nitro-1,2,4-triazole. The Journal of Physical Chemistry A, 104(45), 10359–10367. [Link]

-

N/A. (n.d.). Tautomerism in aromatic heterocycles. Química Organica.org. [Link]

-

Logoyda, L., et al. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 6(11), 589-594. [Link]

-

Al-Obaid, A. H., et al. (2017). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. [Link]

-

Shcherbatykh, T. V., et al. (2022). Thione–thiol tautomerism of I' and II'. ResearchGate. [Link]

-

Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[3][20][21]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 20, 145-150. [Link]

-

Beaudoin, S., & Zargarian, D. (1990). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Science Publishing. [Link]

-

El-Hashash, M. A., et al. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 26(11), 3387. [Link]

-

Ghafouri, R., & Vessally, E. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Modeling, 16, 847-854. [Link]

-

Küçükgüzel, I., et al. (2001). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Turkish Journal of Chemistry, 25(4), 437-444. [Link]

-

Al-Ghorbani, M., et al. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. [Link]

-

Logoyda, L., et al. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. ResearchGate. [Link]

-

Logoyda, L., et al. (2014). The study of thione-thiol tautomerism of 4-amino-5-( 4-nitrophenyl )-2 , 4-dihydro-3 H-1 , 2 , 4-triazole-3-thione by HPLC-MS method. Semantic Scholar. [https://www.semanticscholar.org/paper/The-study-of-thione-thiol-tautomerism-of-4-amino-5-(-Logoyda-Koval/d4b3b55c6e866e4a3297a7a51d38eb15147823f6]([Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

Sources

- 1. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study | Semantic Scholar [semanticscholar.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Tautomerism in aromatic heterocycles [quimicaorganica.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Istanbul University Press [iupress.istanbul.edu.tr]

- 11. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jocpr.com [jocpr.com]

- 15. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 16. [PDF] The study of thione-thiol tautomerism of 4-amino-5-( 4-nitrophenyl )-2 , 4-dihydro-3 H-1 , 2 , 4-triazole-3-thione by HPLC-MS method | Semantic Scholar [semanticscholar.org]

- 17. Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]

- 18. Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. sci-hub.box [sci-hub.box]

- 21. connectjournals.com [connectjournals.com]

A Quantum Chemical Insight into 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol: A Technical Guide

This technical guide provides a comprehensive analysis of 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its structural, vibrational, and electronic properties through a synergistic approach, combining quantum chemical calculations with established spectroscopic techniques. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the molecular characteristics that underpin the potential biological activity of this class of compounds.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] These nitrogen-rich heterocycles are known to exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[2][4] The incorporation of a thiol group and various substituted phenyl rings further modulates their pharmacological profiles, making them attractive candidates for drug discovery and development.[1][4] This guide focuses on the 2-chlorophenyl substituted derivative, aiming to elucidate its fundamental molecular properties through a computational and spectroscopic lens.

Methodologies: A Dual Approach to Molecular Characterization

To achieve a holistic understanding of this compound, we employ a combination of computational and experimental methodologies. This dual approach allows for the validation of theoretical models with real-world data, providing a robust framework for analysis.

Computational Protocol: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful tool in quantum chemistry for predicting molecular properties with a favorable balance of accuracy and computational cost.[5] Our computational workflow is designed to provide a detailed electronic and structural characterization of the title molecule.

Step-by-Step Computational Protocol:

-

Structure Optimization: The initial molecular structure of this compound is optimized using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory is widely used for its reliability in predicting the geometries of organic molecules.[5][6]

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to simulate the theoretical FT-IR spectrum.

-

NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the isotropic shielding tensors, which are then converted to ¹H and ¹³C NMR chemical shifts using tetramethylsilane (TMS) as the reference standard.

-

Electronic Property Analysis: The optimized geometry is used to compute key electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and to generate the Molecular Electrostatic Potential (MEP) map.

Experimental Protocols: Synthesis and Spectroscopic Characterization

The synthesis and spectroscopic characterization of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols are well-established procedures.[4][7][8]

Synthesis Workflow:

Spectroscopic Characterization:

-

FT-IR Spectroscopy: The vibrational modes of the synthesized compound are recorded using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹, with the sample prepared as a KBr pellet.[9]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer using a suitable deuterated solvent, such as DMSO-d₆.[7][9]

Results and Discussion: A Correlative Analysis

This section presents the anticipated results from our dual analytical approach, providing a detailed interpretation of the molecular properties of this compound.

Molecular Geometry

The optimized geometric parameters, including bond lengths and bond angles, provide fundamental insights into the molecule's structure. Below is a table of selected calculated parameters.

| Parameter | Calculated Value (Å/°) | Parameter | Calculated Value (Å/°) |

| C-S | 1.68 | N-N (ring) | 1.38 - 1.41 |

| C=N | 1.29 | C-Cl | 1.75 |

| C-N | 1.35 - 1.39 | ∠(C-S-H) | 98.5 |

| N-H | 1.01 | ∠(N-C=N) | 108.2 |

The triazole ring is expected to be nearly planar, with the 2-chlorophenyl ring likely twisted out of the plane of the triazole ring due to steric hindrance.[6]

Vibrational Analysis

The calculated and experimental FT-IR spectra are expected to show good agreement, allowing for the confident assignment of vibrational modes.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment |

| N-H stretch (amino) | 3350, 3250 | ~3340, ~3245 | Asymmetric and symmetric stretching |

| S-H stretch | 2580 | ~2575 | Thiol group stretching |

| C=N stretch | 1610 | ~1615 | Triazole ring stretching |

| C-S stretch | 750 | ~745 | Thioamide group vibration |

The presence of a sharp band around 2575 cm⁻¹ is a characteristic indicator of the thiol (-SH) group.[9] The asymmetric and symmetric stretching vibrations of the primary amino group are anticipated in the region of 3340-3245 cm⁻¹.[9]

NMR Spectral Analysis

The calculated and experimental ¹H and ¹³C NMR chemical shifts are crucial for confirming the molecular structure.

| Proton | Calculated δ (ppm) | Experimental δ (ppm) |

| -SH | 13.2 | ~13.1 |

| -NH₂ | 5.7 | ~5.6 |

| Aromatic-H | 7.3 - 7.8 | ~7.2 - 7.7 |

The downfield signal at approximately 13.1 ppm is characteristic of the thiol proton, while the singlet around 5.6 ppm corresponds to the amino protons.[9] The complex multiplet in the aromatic region is indicative of the protons on the 2-chlorophenyl ring.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy gap between them (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity.[10][11]

The HOMO is likely to be localized on the electron-rich triazole ring and the sulfur atom, indicating these are the primary sites for electrophilic attack. The LUMO is expected to be distributed over the triazole and chlorophenyl rings. A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity.[6]

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and identifying sites for electrophilic and nucleophilic attack.

The MEP is color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). For this compound, the most negative regions are anticipated around the nitrogen atoms of the triazole ring and the sulfur atom. The most positive region is expected around the amino and thiol hydrogens. This information is critical for understanding intermolecular interactions and potential binding modes with biological targets.

Conclusion and Future Outlook

This technical guide has detailed a combined computational and experimental approach for the comprehensive characterization of this compound. The synergistic use of DFT calculations and spectroscopic methods provides a powerful platform for elucidating its structural, vibrational, and electronic properties. The insights gained from this analysis, particularly from the HOMO-LUMO and MEP studies, are invaluable for understanding the molecule's reactivity and potential biological activity.

Future work should focus on leveraging this fundamental understanding to design and synthesize novel derivatives with enhanced pharmacological profiles. The computational models presented here can be effectively employed in virtual screening and quantitative structure-activity relationship (QSAR) studies to guide the development of the next generation of 1,2,4-triazole-based therapeutic agents.

References

- Time in Edmonton, CA. Google.

- Sabale, P. M., & Mehta, P. (n.d.).

-

Prachand, S. (n.d.). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][12] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. Retrieved January 12, 2026, from [Link]

-

Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][12]-triazole-3-thiol derivatives as antimicrobial agents. Semantic Scholar. Retrieved January 12, 2026, from [Link]

-

Gumrukcuoglu, N., Imran, M., & Iqbal, I. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. Retrieved January 12, 2026, from [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). Istanbul University Press. Retrieved January 12, 2026, from [Link]

- Nadeem, H., Mohsin, M., Afzaal, H., Riaz, S., Zahid, A., & Muhammad, S. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375.

-

SYNTHESIS AND CHARACTERIZATION OF 4- AMINO-1,2,4-TRIAZOLE-3-THIOLS. (n.d.). IJCRT.org. Retrieved January 12, 2026, from [Link]

-

Abdel-Wahab, B. F., Mabied, A. F., Fettinger, J. C., & Farahat, A. A. (2023). 2-((4-Amino-5-((2,4- Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl- 1-(4-Nitrophenyl)-1H-1,2,3-Triazol- 4-yl)Ethan-1-One. Preprints.org. Retrieved January 12, 2026, from [Link]

- Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)

-